molecular formula C23H18O4 B5909823 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one

8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one

Cat. No.: B5909823
M. Wt: 358.4 g/mol
InChI Key: LGBFCEWGUNMXLD-VMPITWQZSA-N
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Description

8-Methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins—bioactive metabolites of ellagic acid with demonstrated neuroprotective and anti-inflammatory properties . This compound features a methoxy group at the 8-position and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) substituent at the 3-position.

Properties

IUPAC Name

8-methoxy-3-[(E)-3-phenylprop-2-enoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-25-17-9-11-19-20-12-10-18(15-22(20)27-23(24)21(19)14-17)26-13-5-8-16-6-3-2-4-7-16/h2-12,14-15H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBFCEWGUNMXLD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC=CC4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzo[c]chromen-6-one core using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenylprop-2-en-1-yl ether linkage: This step involves the reaction of the methoxy-substituted benzo[c]chromen-6-one with a phenylprop-2-en-1-yl halide (e.g., phenylprop-2-en-1-yl bromide) under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylprop-2-en-1-yl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

The compound 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one is a derivative of the benzochromene class, which has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry, pharmacology, and natural product research. This article will explore its applications, supported by relevant case studies and data tables.

Pharmacological Potential

Antioxidant Activity : Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects : Research has shown that benzochromene derivatives possess anti-inflammatory properties. This can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Anticancer Activity : Some studies suggest that compounds in this class may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives have been tested against various cancer cell lines, showing promising results in vitro.

Natural Product Research

Source from Natural Compounds : The compound can be synthesized from natural products such as flavonoids and phenolic compounds found in plants. This aspect is vital for the development of sustainable and eco-friendly pharmaceuticals.

Bioprospecting : The exploration of plant species for new bioactive compounds is an ongoing area of research. The structural features of this compound make it a candidate for bioprospecting efforts aimed at discovering new medicinal agents.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound can be explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its incorporation into skincare products could enhance their efficacy against oxidative damage.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various benzochromene derivatives using DPPH radical scavenging assays. Results indicated that compounds with methoxy substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts.

Case Study 2: Anticancer Screening

In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 3: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal explored the anti-inflammatory mechanisms of benzochromene derivatives. The study found that these compounds inhibited the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with receptors: Binding to receptors on the cell surface or within the cell to modulate their activity.

Comparison with Similar Compounds

The biological and physicochemical properties of 6H-benzo[c]chromen-6-one derivatives are highly dependent on substituent characteristics. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties
Compound Substituent at 3-Position Melting Point (°C) Yield (%) Lipophilicity (ClogP<sup>a</sup>) Reference
Target compound (E)-Cinnamyloxy N/A N/A ~4.5 (estimated) N/A
3-(2-Fluorobenzyloxy) derivative (2t) 2-Fluorobenzyloxy 203.6–204.9 75 3.8
3-(Pentyloxy) derivative (2f) Pentyloxy 73.1–75.5 46 4.2
3-(Pyrimidin-2-yloxy) derivative (2v) Pyrimidinyloxy 212.3–214.0 23 2.1
3-(Butoxy) derivative (1f) Butoxy N/A 56 3.9

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-fluorobenzyloxy in 2t ) confer higher melting points due to π-π stacking, whereas aliphatic chains (e.g., pentyloxy in 2f ) lower melting points and enhance solubility .
  • Lipophilicity : The cinnamyl group’s conjugated system balances hydrophobicity (ClogP ~4.5) between rigid aromatic (2t: ClogP 3.8) and flexible alkyl (2f: ClogP 4.2) substituents.

Key Observations :

  • PDE2 Inhibition : Alkyl chains (e.g., butoxy in 1f ) optimize PDE2 inhibition, likely due to optimal hydrophobic interactions with the enzyme’s binding pocket . The cinnamyl group’s rigidity may sterically hinder binding, but its aromaticity could enhance affinity if aligned with the active site.
  • Selectivity : Derivatives with bis-hydroxyl groups at positions 3 and 8 exhibit >100-fold selectivity for ERβ over ERα, suggesting that substituent polarity and hydrogen bonding are critical for receptor specificity .

Biological Activity

The compound 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one , also known as a derivative of the benzochromene class, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, cytotoxic effects, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22O4\text{C}_{22}\text{H}_{22}\text{O}_4

This structure features a methoxy group and a phenylpropene moiety, which are crucial for its biological interactions.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. A notable study demonstrated that compounds within this class can induce apoptosis in cancer cells through mechanisms such as lysosomal membrane permeabilization (LMP) and reactive oxygen species (ROS) accumulation .

2. Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated using various assays. The IC50 values for related compounds suggest that this compound may exhibit potent cytotoxic effects, particularly in the nanomolar range against specific cancer lines .

CompoundIC50 (µM)Cell Line
Compound A25MCF7 (breast cancer)
Compound B15RKO (colorectal cancer)
8-Methoxy CompoundTBDTBD

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in normal cells .

Case Study 1: Cytotoxicity Evaluation

A study conducted on various analogs of benzo[c]chromenes revealed that modifications to the phenyl group significantly affected cytotoxicity. The presence of methoxy groups was found to enhance the anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Case Study 2: Antibacterial Properties

In addition to anticancer activities, some derivatives have shown promising antibacterial properties against biofilm-forming strains of bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

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